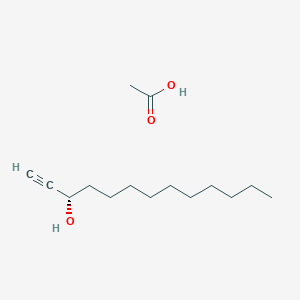

acetic acid;(3S)-tridec-1-yn-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acide acétique ; (3S)-tridéc-1-yn-3-ol : est un composé qui combine les propriétés de l'acide acétique et d'un alcool chiral avec un groupe alcyne. L'acide acétique est un acide carboxylique bien connu à l'odeur piquante et largement utilisé dans diverses industries. Le composant (3S)-tridéc-1-yn-3-ol introduit un centre chiral et un groupe alcyne, rendant le composé intéressant pour les applications synthétiques et industrielles.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Synthèse de l'acide acétique : L'acide acétique est généralement produit par carbonylation du méthanol, un procédé développé par la société chimique Monsanto.

Synthèse de (3S)-tridéc-1-yn-3-ol : Ce composé peut être synthétisé par réduction énantiosélective d'une cétone propargylique. La réaction implique généralement l'utilisation d'un catalyseur chiral pour assurer la formation de l'énantiomère (3S).

Combinaison de l'acide acétique et du (3S)-tridéc-1-yn-3-ol : Le composé final peut être préparé par estérification, où l'acide acétique réagit avec le (3S)-tridéc-1-yn-3-ol en présence d'un catalyseur acide tel que l'acide sulfurique ou l'acide phosphorique.

Méthodes de production industrielle

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : L'acide acétique peut être oxydé en dioxyde de carbone et en eau. Le (3S)-tridéc-1-yn-3-ol peut subir une oxydation pour former une cétone.

Réduction : L'acide acétique peut être réduit en éthanol. Le (3S)-tridéc-1-yn-3-ol peut être réduit en (3S)-tridéc-3-ol.

Substitution : L'acide acétique peut subir des réactions de substitution nucléophile pour former des esters et des amides. Le (3S)-tridéc-1-yn-3-ol peut participer à des réactions de substitution à la position alcyne.

Réactifs et conditions courants

Oxydation : Permanganate de potassium ou trioxyde de chrome pour l'acide acétique ; PCC (chlorochromate de pyridinium) pour le (3S)-tridéc-1-yn-3-ol.

Réduction : Hydrure de lithium et d'aluminium ou borohydrure de sodium pour l'acide acétique et le (3S)-tridéc-1-yn-3-ol.

Substitution : Chlorures d'acides ou anhydrides pour l'acide acétique ; halogénoalcanes pour le (3S)-tridéc-1-yn-3-ol.

Principaux produits

Oxydation : Dioxyde de carbone et eau à partir de l'acide acétique ; cétone à partir du (3S)-tridéc-1-yn-3-ol.

Réduction : Éthanol à partir de l'acide acétique ; (3S)-tridéc-3-ol à partir du (3S)-tridéc-1-yn-3-ol.

Substitution : Esters et amides à partir de l'acide acétique ; alcynes substitués à partir du (3S)-tridéc-1-yn-3-ol.

Applications de la recherche scientifique

Acide acétique ; (3S)-tridéc-1-yn-3-ol : a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme élément de base dans la synthèse organique, en particulier dans la synthèse de molécules complexes avec des centres chiraux.

Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et antifongiques.

Médecine : Enquête sur ses effets thérapeutiques potentiels, notamment son rôle de précurseur dans la synthèse de produits pharmaceutiques.

Mécanisme d'action

Le mécanisme d'action de l'acide acétique ; (3S)-tridéc-1-yn-3-ol implique son interaction avec diverses cibles moléculaires :

Applications De Recherche Scientifique

Acetic acid;(3S)-tridec-1-yn-3-ol: has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules with chiral centers.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of acetic acid;(3S)-tridec-1-yn-3-ol involves its interaction with various molecular targets:

Comparaison Avec Des Composés Similaires

Acide acétique ; (3S)-tridéc-1-yn-3-ol : peut être comparé à d'autres composés similaires :

Acide formique : Un acide carboxylique plus simple aux propriétés acides similaires mais qui ne présente pas la complexité de l'alcyne et du centre chiral.

Acide propionique : Un autre acide carboxylique avec une chaîne carbonée légèrement plus longue mais sans alcyne ni centre chiral.

(3S)-tridéc-1-yn-3-ol : Comparé à d'autres alcools propargyliques, il possède un centre chiral unique et une chaîne carbonée plus longue, ce qui peut influencer sa réactivité et son activité biologique.

La singularité de ce composé réside dans la combinaison d'un acide carboxylique, d'un alcyne et d'un centre chiral, ce qui en fait un composé polyvalent et précieux dans divers domaines de la recherche et de l'industrie.

Propriétés

Numéro CAS |

649561-37-5 |

|---|---|

Formule moléculaire |

C15H28O3 |

Poids moléculaire |

256.38 g/mol |

Nom IUPAC |

acetic acid;(3S)-tridec-1-yn-3-ol |

InChI |

InChI=1S/C13H24O.C2H4O2/c1-3-5-6-7-8-9-10-11-12-13(14)4-2;1-2(3)4/h2,13-14H,3,5-12H2,1H3;1H3,(H,3,4)/t13-;/m1./s1 |

Clé InChI |

VVHRRIRBFLSRCF-BTQNPOSSSA-N |

SMILES isomérique |

CCCCCCCCCC[C@@H](C#C)O.CC(=O)O |

SMILES canonique |

CCCCCCCCCCC(C#C)O.CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol](/img/structure/B12593660.png)

![2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12593684.png)

![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)

![2-[3-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B12593728.png)

![1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene](/img/structure/B12593732.png)